molecular formula C9H6OS2 B150174 [3,3'-Bithiophene]-5-carbaldehyde CAS No. 137320-59-3

[3,3'-Bithiophene]-5-carbaldehyde

Cat. No.: B150174
CAS No.: 137320-59-3
M. Wt: 194.3 g/mol
InChI Key: PIXDIVGXUUHIPV-UHFFFAOYSA-N
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Description

3,3’-Bithiophene-5-carboxaldehyde is a heterocyclic compound with the molecular formula C₉H₆OS₂. It is a derivative of bithiophene, where a formyl group is attached to the 5-position of the bithiophene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Bithiophene-5-carboxaldehyde can be synthesized through various methods. One common approach involves the formylation of 3,3’-bithiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents .

Industrial Production Methods: While specific industrial production methods for 3,3’-Bithiophene-5-carboxaldehyde are not widely documented, the compound can be produced on a larger scale using optimized versions of laboratory synthesis methods. This often involves the use of continuous flow reactors to enhance reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-Bithiophene-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Bithiophene-5-carboxaldehyde is primarily related to its ability to participate in conjugation and electron delocalization. This property makes it an effective component in organic semiconductors, where it can facilitate charge transport. The compound’s formyl group also allows for further chemical modifications, enabling the design of tailored materials with specific electronic properties .

Comparison with Similar Compounds

  • 3,3’-Bithiophene-2-carboxaldehyde
  • 2,2’-Bithiophene-5-carboxaldehyde
  • 3,4’-Bithiophene-5-carboxaldehyde

Comparison: 3,3’-Bithiophene-5-carboxaldehyde is unique due to the position of the formyl group, which influences its electronic properties and reactivity. Compared to its isomers, this compound offers distinct advantages in the synthesis of conjugated polymers and organic semiconductors, making it a valuable material in the field of advanced materials .

Properties

IUPAC Name

4-thiophen-3-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXDIVGXUUHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584730
Record name [3,3'-Bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137320-59-3
Record name [3,3'-Bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[3,3′-bithiophene]-5-carbaldehyde was prepared using the general boronic acid coupling procedure with 4-bromothiophene-2-carbaldehyde and thiophen-3-ylboronic acid (56 mg, 102 mg theoretical, 54.9%). LC-MS m/z 195 (M+1).
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